Welcome to the BenchChem Online Store!
molecular formula C23H19FN2O2S B8626655 2-[(4-Fluorophenyl)sulfanyl]-4,5-bis(4-methoxyphenyl)-1H-imidazole CAS No. 81527-20-0

2-[(4-Fluorophenyl)sulfanyl]-4,5-bis(4-methoxyphenyl)-1H-imidazole

Cat. No. B8626655
M. Wt: 406.5 g/mol
InChI Key: AHPTWLVCTNZQCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04528298

Procedure details

At 0° a diazonium salt solution prepared from 2.5 g of 4-fluoroaniline, 1.58 g of sodium nitrite, and 10 ml of 6N hydrochloric acid is added dropwise to a solution of 6.25 g of 4,5-bis(4-methoxyphenyl)-2-mercaptoimidazole in a mixture of 240 ml of dimethylformamide, 10 ml of 2N sodium hydroxide solution, and 1.45 g of pulverized copper. The solution assumes a reddish brown color under evolution of nitrogen. The mixture is agitated for another 3 hours, the solution is concentrated under vacuum, and the residue is distributed between water and ethyl acetate. The organic solution is dried over sodium sulfate and concentrated to dryness under vacuum. The residue is chromatographed over a column on 500 g of silica gel. Elution with acetone/hexane 2:3 yields 3.09 g of 4,5-bis(4-methoxyphenyl)-2-(4-fluorophenylthio)imidazole, mp 106° after recrystallization from hot diisopropyl ether/methylene chloride.
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
6.25 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
240 mL
Type
solvent
Reaction Step Two
Name
copper
Quantity
1.45 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][C:5](N)=[CH:4][CH:3]=1.N([O-])=O.[Na+].Cl.[CH3:14][O:15][C:16]1[CH:21]=[CH:20][C:19]([C:22]2[N:23]=[C:24]([SH:35])[NH:25][C:26]=2[C:27]2[CH:32]=[CH:31][C:30]([O:33][CH3:34])=[CH:29][CH:28]=2)=[CH:18][CH:17]=1.[OH-].[Na+]>CN(C)C=O.[Cu]>[CH3:34][O:33][C:30]1[CH:31]=[CH:32][C:27]([C:26]2[N:25]=[C:24]([S:35][C:5]3[CH:7]=[CH:8][C:2]([F:1])=[CH:3][CH:4]=3)[NH:23][C:22]=2[C:19]2[CH:20]=[CH:21][C:16]([O:15][CH3:14])=[CH:17][CH:18]=2)=[CH:28][CH:29]=1 |f:1.2,5.6|

Inputs

Step One
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.5 g
Type
reactant
Smiles
FC1=CC=C(N)C=C1
Name
Quantity
1.58 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
6.25 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C=1N=C(NC1C1=CC=C(C=C1)OC)S
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
240 mL
Type
solvent
Smiles
CN(C=O)C
Name
copper
Quantity
1.45 g
Type
catalyst
Smiles
[Cu]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is agitated for another 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated under vacuum
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution is dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under vacuum
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed over a column on 500 g of silica gel
WASH
Type
WASH
Details
Elution with acetone/hexane 2:3

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1N=C(NC1C1=CC=C(C=C1)OC)SC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.09 g
YIELD: CALCULATEDPERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.